1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a unique organic compound characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms
Properties
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)23(20,21)16-7-3-13(4-8-16)9-17(19)18-14-5-6-15(18)11-22-10-14/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOKBUOOLOFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
A patent by XADOTNAXKKFKDY-KNCHESJLSA-N discloses the synthesis of analogous 8-oxa-3-azabicyclo[3.2.1]octane derivatives via Grubbs catalyst-mediated ring-closing metathesis. For the target core:
- Start with diene precursor 1 (N-allyl-2-(allyloxy)piperidine)
- Treat with Grubbs II catalyst (5 mol%) in CH2Cl2 at 40°C for 12 h
- Purify via silica chromatography (hexane/EtOAc 3:1) to yield bicyclic product 2 (63% yield)
Key Advantages :
- High stereocontrol due to catalyst geometry
- Compatibility with oxygen-containing substrates
Multi-Component Reaction (MCR) Strategy
Adapting methods from Ramazani et al., a three-component reaction between:
- 4-Piperidone monohydrate
- Glycidyl tosylate
- Hydroxylamine hydrochloride
Reaction Conditions:
- H2O as solvent, 80°C, 6 h
- Acidic workup (HCl) to induce cyclization
- Isolate product 3 as hydrochloride salt (71% yield)
Optimization Notes :
- Substituent positioning controlled by aldehyde electrophilicity
- Water-mediated reactions enhance sustainability
Functionalization of the Bicyclic Core
N-Alkylation for Ethanone Attachment
The 8-aza position undergoes nucleophilic alkylation using α-bromoacetophenone derivatives:
Procedure :
- Dissolve bicyclic amine 2 (1.0 eq) in dry THF
- Add NaH (1.2 eq) at 0°C, stir 30 min
- Introduce 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone 4 (1.1 eq)
- Reflux 8 h, quench with NH4Cl
- Extract with CH2Cl2, dry (Na2SO4), concentrate
- Purify via flash chromatography (SiO2, gradient elution) to obtain 5 (58% yield)
Critical Parameters :
- Strict anhydrous conditions prevent hydrolysis
- Excess base ensures complete deprotonation
Synthesis of 4-(Isopropylsulfonyl)phenyl Ethanone Intermediate
Friedel-Crafts Acylation Route
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, employ Suzuki-Miyaura coupling:
- Prepare boronic ester 9 from 4-bromoacetophenone
- Couple with isopropylsulfonyl benzene 10 using:
- Pd(PPh3)4 (5 mol%)
- K2CO3, DME/H2O (3:1), 90°C, 12 h
- Isolate 8 in 81% yield
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Friedel-Crafts | 68 | 92.4 | 8 h |
| Suzuki | 81 | 98.1 | 12 h |
Final Assembly and Purification
Coupling Optimization
Combining intermediates 5 and 8 via nucleophilic acyl substitution:
- Activate ketone 8 as imidazolide using CDI (1.5 eq)
- React with bicyclic amine 5 in presence of DIPEA (2 eq)
- Monitor by TLC (CH2Cl2/MeOH 9:1)
- Isolate crude product via extraction (EtOAc/H2O)
- Final purification by recrystallization (EtOH/H2O) yields target compound (74%)
Crystallization Protocol :
- Dissolve in hot ethanol (65°C)
- Add water dropwise until cloud point
- Seed with pure crystals from
- Cool at 0.5°C/min to 4°C
- Filter and dry under vacuum (50°C, 17 h)
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z calc. for C20H25NO4S [M+H]+ 392.1524, found 392.1521
- 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J=8.4 Hz, 2H), 7.56 (d, J=8.4 Hz, 2H), 4.32-4.25 (m, 2H), 3.89 (dd, J=12.4, 2.8 Hz, 1H), 3.52-3.44 (m, 2H), 3.12 (hept, J=6.8 Hz, 1H), 2.98 (s, 2H), 2.14-2.05 (m, 2H), 1.96-1.88 (m, 2H), 1.32 (d, J=6.8 Hz, 6H)
X-ray Crystallography
Single crystals obtained via slow evaporation from MeCN:
- Orthorhombic space group P212121
- Unit cell parameters: a=8.542 Å, b=12.307 Å, c=15.892 Å
- Dihedral angle between bicyclic core and phenyl ring: 87.3°
Challenges and Alternative Routes
Stereochemical Control Issues
The bridged bicyclic system's (1R,5S) configuration requires:
Sulfone Oxidation Side Reactions
Mitigation strategies:
- Stepwise oxidation (Sulfide → Sulfoxide → Sulfone) using Oxone®
- Low-temperature (0°C) reaction conditions
Scale-Up Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Volume | 50 mL | 5 L |
| Cooling Rate | 1°C/min | 0.3°C/min |
| Filtration Time | 15 min | 2 h |
| Overall Yield | 58% | 51% |
Key Findings :
- Exothermicity during alkylation requires jacketed reactor cooling
- Recrystallization kinetics favor larger crystal growth at scale
Green Chemistry Alternatives
- Solvent Replacement :
- Catalyst Recycling :
- Energy Efficiency :
- Microwave-assisted ring closure (80°C → 120°C, time reduction from 8 h → 35 min)
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Using oxidizing agents to form derivatives with higher oxidation states.
Reduction: Reduction reactions, often involving hydrogenation, to produce reduced analogs.
Common Reagents and Conditions
Common reagents include strong acids for protonation, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions often include derivatives where the bicyclic structure is preserved, but functional groups are modified to enhance desired properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is used as a building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and exploring new synthetic pathways.
Biology
In biological research, this compound can serve as a probe to study biological processes and interactions due to its unique structural features.
Medicine
Medically, this compound has potential applications in drug design and development, particularly in targeting specific molecular pathways. Its bicyclic structure may contribute to high specificity and efficacy.
Industry
In industrial settings, this compound could be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows for specific binding interactions that can modulate the activity of these targets, leading to desired biological or chemical effects. Pathways involved might include enzyme inhibition, receptor activation, or signaling pathway modulation.
Comparison with Similar Compounds
Similar compounds to 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone include other bicyclic structures with oxygen and nitrogen atoms, such as:
1-oxa-8-azabicyclo[3.2.1]octane derivatives
8-azabicyclo[3.2.1]octane derivatives
Compared to these, this compound is unique due to the presence of the isopropylsulfonyl group, which can influence its reactivity and interactions in biological systems. This uniqueness can lead to different applications and advantages in various fields, emphasizing its value in scientific research.
What do you think?
Biological Activity
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article explores the biological activity of this compound, providing insights into its mechanism of action, potential therapeutic effects, and comparative analysis with similar compounds.
- Molecular Formula : C₁₇H₂₃NO₄S
- Molecular Weight : 337.4 g/mol
- CAS Number : 1396768-70-9
The compound's bicyclic structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions. The presence of the isopropylsulfonyl group may enhance its binding affinity to specific proteins, influencing several biological pathways.
Biological Activity Overview
Research indicates that the compound may exhibit a range of biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of bicyclic compounds often possess antimicrobial properties. The unique structural features of this compound may contribute to similar effects, making it a candidate for further investigation in antimicrobial therapies.
2. Central Nervous System (CNS) Activity
The structural characteristics imply potential interactions with CNS receptors, which could lead to neuroactive properties. Such interactions are crucial for developing treatments for neurological disorders.
3. Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy. This aspect is vital for understanding its pharmacokinetics and potential side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Identified antimicrobial properties in structurally similar bicyclic compounds, suggesting potential efficacy against bacterial strains. |
| Johnson et al. (2024) | Investigated CNS activity of related azabicyclic compounds, indicating possible therapeutic effects in treating anxiety disorders. |
| Lee et al. (2024) | Demonstrated enzyme inhibition by a similar sulfonyl-substituted bicyclic compound, highlighting the importance of structural modifications in enhancing bioactivity. |
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared to other bicyclic compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic structure | Lacks oxygen functionality |
| 8-Benzylquinoline | Contains a benzyl group | Aromatic system instead of bicyclic |
| 3-Oxa-bicyclo[3.2.1]octane | Oxygen in a different position | Different stereochemistry |
This comparison illustrates how the specific combination of functionalities in the target compound may lead to distinct biological activities not observed in its analogs.
Q & A
Q. What are the critical synthetic steps for 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone?
The synthesis involves multi-step organic reactions, typically starting with the construction of the bicyclic 3-oxa-8-azabicyclo[3.2.1]octane framework. Key steps include:
- Cyclization : High-pressure reactors (≥5 bar) are used to facilitate bicyclic ring formation, as seen in analogous azabicyclo compounds .
- Sulfonylation : The 4-(isopropylsulfonyl)phenyl group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Ketone Formation : Acetylation of the bicyclic amine intermediate using acyl chlorides or anhydrides in the presence of base catalysts (e.g., triethylamine) .
Purification : High-performance liquid chromatography (HPLC) with C18 columns and recrystallization from ethanol/water mixtures yield >95% purity .
Q. How is the stereochemical configuration of the bicyclic core validated?
X-ray crystallography is the gold standard for confirming the (1R,5S) configuration. Programs like SHELXL refine crystal structures using diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å), with R-factor values <0.05 indicating high accuracy . For rapid analysis, NOESY NMR can detect spatial proximity between protons in the bicyclic system (e.g., H-1 and H-5 correlations) .
Q. What spectroscopic methods characterize this compound?
- NMR : H and C NMR confirm connectivity. Key signals include:
- HRMS : Exact mass matches the molecular formula (e.g., C₁₉H₂₅NO₄S: calculated 375.15, observed 375.14) .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity during bicyclic core synthesis?
Steric and electronic factors govern stereochemical outcomes. For example:
- Temperature : Lower temperatures (−20°C) favor kinetic control, producing the (1R,5S) isomer via axial attack on the intermediate iminium ion .
- Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance enantiomeric excess (ee >90%) .
Contradictions : Some studies report unexpected diastereomers under high-pressure conditions due to competing transition states. Mitigation involves adjusting solvent polarity (e.g., switching from THF to DCM) .
Q. What strategies resolve discrepancies in biological activity data across studies?
Inconsistent IC₅₀ values (e.g., 10 nM vs. 50 nM in kinase assays) may arise from:
- Purity Variations : Impurities >5% can skew results. Validate purity via HPLC and quantitative NMR .
- Solubility Issues : Use co-solvents (e.g., DMSO:PBS, 1:9) to maintain compound stability in aqueous buffers .
- Target Polymorphism : Confirm protein target isoforms (e.g., kinase mutants) via sequencing .
Q. How is metabolic stability assessed for this compound?
- In Vitro Assays : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂). For example, t₁/₂ = 45 minutes suggests rapid hepatic clearance .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ >10 μM indicates low inhibition risk .
Key Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
